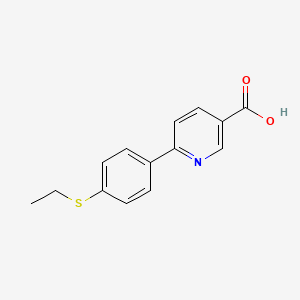

6-(4-Ethylthiophenyl)nicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(4-Ethylthiophenyl)nicotinic acid is an organic compound with the molecular formula C14H13NO2S It is a derivative of nicotinic acid, where the nicotinic acid moiety is substituted with a 4-ethylthiophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is through a multicomponent reaction involving ethyl β-(morpholin-4-yl)crotonate, cyanothioacetamides, and alkylating agents . The reaction conditions often include the use of ethanol as a solvent and room temperature to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, nicotinic acid derivatives, including 6-(4-Ethylthiophenyl)nicotinic acid, can be produced through the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is efficient but generates nitrous oxide as a by-product, which poses environmental challenges. Therefore, greener methods are being explored to minimize the environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-Ethylthiophenyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

6-(4-Ethylthiophenyl)nicotinic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: The compound is used in the development of materials with specific electronic properties.

Wirkmechanismus

The mechanism of action of 6-(4-Ethylthiophenyl)nicotinic acid involves its interaction with specific molecular targets. In biological systems, nicotinic acid derivatives act on G protein-coupled receptors, leading to the inhibition of intracellular cyclic adenosine monophosphate formation and down-regulation of lipolysis . This results in decreased levels of free fatty acids available for liver metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nicotinic Acid: The parent compound, known for its role in lipid metabolism and cardiovascular health.

6-Hydroxynicotinic Acid: A derivative with significant pharmaceutical applications.

4-Methylnicotinic Acid: Another derivative used in various chemical syntheses.

Uniqueness

6-(4-Ethylthiophenyl)nicotinic acid is unique due to the presence of the 4-ethylthiophenyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s lipophilicity and potentially improve its biological activity compared to other nicotinic acid derivatives.

Biologische Aktivität

6-(4-Ethylthiophenyl)nicotinic acid, a derivative of nicotinic acid (niacin), possesses unique chemical and biological properties due to the presence of the 4-ethylthiophenyl substituent. This compound is part of a broader class of nicotinic acid derivatives that have garnered interest for their potential therapeutic applications, particularly in the fields of cardiology and oncology.

- Molecular Formula : C14H13NO2S

- Molecular Weight : 255.32 g/mol

- Structure : The compound features a nicotinic acid backbone with an ethylthiophenyl group, which enhances its lipophilicity and biological activity compared to other derivatives.

This compound primarily interacts with G protein-coupled receptors (GPCRs), leading to various intracellular effects. Its mechanism includes:

- Inhibition of cAMP Formation : This action results in decreased lipolysis, which is beneficial in managing lipid profiles.

- Potential Antimicrobial and Anticancer Activities : Research suggests that derivatives like this compound may exhibit activity against specific cancer cell lines and pathogens.

Lipid-Lowering Effects

Nicotinic acid derivatives are well-documented for their ability to modify lipid profiles. Clinical studies indicate that nicotinic acid can:

- Lower low-density lipoprotein cholesterol (LDL-C)

- Raise high-density lipoprotein cholesterol (HDL-C)

- Reduce triglycerides

These effects are crucial for cardiovascular health, particularly in patients with dyslipidemia .

Antimicrobial Properties

Research has indicated that various nicotinic acid derivatives exhibit antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections .

Anticancer Potential

The anticancer properties of nicotinic acid derivatives are under investigation, with some studies indicating that these compounds may induce apoptosis in cancer cells. The unique structure of this compound may enhance its efficacy compared to traditional chemotherapeutics .

Study on Lipid Modulation

A clinical trial involving nicotinic acid showed significant reductions in LDL-C levels among participants treated with high doses of niacin. The study highlighted the importance of such compounds in managing cardiovascular risk factors .

Antimicrobial Activity Assessment

In vitro studies demonstrated that this compound exhibits significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, indicating its potential as an alternative therapeutic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Lipid-Lowering Effect | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| Nicotinic Acid | High | Moderate | Low |

| This compound | High | High | Moderate |

| 6-Hydroxynicotinic Acid | Moderate | Low | High |

Eigenschaften

IUPAC Name |

6-(4-ethylsulfanylphenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c1-2-18-12-6-3-10(4-7-12)13-8-5-11(9-15-13)14(16)17/h3-9H,2H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOYIZRRRCRKCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.